Dioctyl succinate Dioctyl succinate
Brand Name: Vulcanchem
CAS No.: 14491-66-8
VCID: VC21360588
InChI: InChI=1S/C20H38O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-18H2,1-2H3
SMILES: CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol

Dioctyl succinate

CAS No.: 14491-66-8

Cat. No.: VC21360588

Molecular Formula: C20H38O4

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Dioctyl succinate - 14491-66-8

Specification

CAS No. 14491-66-8
Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
IUPAC Name dioctyl butanedioate
Standard InChI InChI=1S/C20H38O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-18H2,1-2H3
Standard InChI Key KWABLUYIOFEZOY-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC
Canonical SMILES CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC

Introduction

Chemical Identity and Structure

Dioctyl succinate is chemically defined as the dioctyl ester of succinic acid with the molecular formula C₂₀H₃₈O₄ . This compound is also known by alternative names including butanedioic acid dioctyl ester and bis(2-ethylhexyl) succinate . The compound has a molecular weight of 342.5133 g/mol and is registered under CAS Registry Number 2915-57-3 .

The chemical structure of dioctyl succinate consists of a central four-carbon succinic acid backbone with two octyl chains attached via ester linkages. This structure creates a symmetric molecule with two ester functional groups (-COO-) connecting the central succinic acid portion to the two octyl chains. The specific arrangement gives the molecule both polar characteristics from the ester groups and nonpolar properties from the long hydrocarbon chains.

It is essential to distinguish dioctyl succinate from dioctyl sodium sulfosuccinate, which appears frequently in scientific literature but represents a different chemical compound. While dioctyl succinate is a simple diester (C₂₀H₃₈O₄), dioctyl sodium sulfosuccinate has the formula C₂₀H₃₇NaO₇S and contains additional sulfonate and sodium components that significantly alter its properties and applications.

Physical and Chemical Properties

Dioctyl succinate's physical and chemical properties derive from its molecular structure, which combines polar ester groups with nonpolar hydrocarbon chains. This dual nature confers specific characteristics that determine its behavior in various environments and applications.

Physical Properties Data Table

PropertyValueReference
Molecular FormulaC₂₀H₃₈O₄
Molecular Weight342.5133 g/mol
CAS Registry Number2915-57-3
IUPAC Standard InChIKeyKWABLUYIOFEZOY-UHFFFAOYSA-N
Physical StateLiquid (inferred from similar diesters)-
AppearanceColorless to pale yellow liquid (inferred)-

The physical state and appearance properties are inferred based on similar diester compounds, as specific data for dioctyl succinate is limited in the available research literature.

Chemical Reactivity

As a diester, dioctyl succinate would be expected to undergo typical ester reactions, including hydrolysis in acidic or basic conditions. Under appropriate conditions, the ester bonds can be cleaved to yield succinic acid and octanol derivatives. The compound's chemical reactivity is primarily determined by its ester functional groups, while its solubility behavior is influenced by the balance between the polar ester groups and nonpolar hydrocarbon chains.

Structural Characteristics

The molecular structure of dioctyl succinate features a central succinic acid backbone with two octyl chains connected through ester bonds. This arrangement creates a molecule with specific structural properties that influence its behavior in various chemical environments.

Structural Components

The structure can be broken down into three main components:

  • The central succinic acid backbone (butanedioic acid) - a four-carbon chain with two carboxylic acid groups that form the ester linkages

  • Two octyl alcohol moieties - connected to the central backbone through ester bonds

  • Ester linkages (-COO-) - the functional groups connecting the central backbone to the alkyl chains

This specific arrangement gives dioctyl succinate its characteristic properties, including moderate polarity and potential surfactant-like behavior depending on the environment.

Structural Comparison

While structurally similar to other diesters of dicarboxylic acids, dioctyl succinate differs significantly from dioctyl sodium sulfosuccinate. The latter contains a sulfonate group and exists as a sodium salt, which substantially alters its chemical properties and applications. Dioctyl sodium sulfosuccinate functions as an anionic surfactant with pronounced surface-active properties and is widely used in pharmaceuticals, particularly as a stool softener and laxative .

In contrast, dioctyl succinate lacks these ionic components and would be expected to exhibit different chemical behavior and applications based on its non-ionic diester structure.

Research Limitations and Future Directions

The current research literature appears to have limited specific information about dioctyl succinate compared to the more extensively studied dioctyl sodium sulfosuccinate. This presents several opportunities for future research:

Current Knowledge Gaps

  • Comprehensive physical property data specifically for dioctyl succinate

  • Toxicological and environmental impact studies

  • Specific industrial applications and performance characteristics

  • Comparative studies with other diesters of similar structure

Research Opportunities

Future research could focus on:

  • Developing optimized synthesis methods for dioctyl succinate

  • Exploring potential novel applications based on its unique structural features

  • Conducting comprehensive safety and environmental impact assessments

  • Investigating structure-property relationships through comparison with similar diesters

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